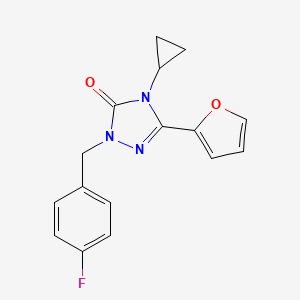

4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

4-Cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a fluorobenzyl group, and a furan-2-yl group attached to a triazole ring

Properties

IUPAC Name |

4-cyclopropyl-2-[(4-fluorophenyl)methyl]-5-(furan-2-yl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O2/c17-12-5-3-11(4-6-12)10-19-16(21)20(13-7-8-13)15(18-19)14-2-1-9-22-14/h1-6,9,13H,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAHVGHZOYJGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core triazole ring. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the fluorobenzyl and furan-2-yl groups can be attached via nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms or as a tool in molecular biology to investigate cellular processes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Cyclopropyl-1-(3-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

4-Cyclopropyl-1-(2-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one

4-Cyclopropyl-1-(4-fluorobenzyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Uniqueness: The uniqueness of 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one lies in its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to its analogs. The presence of the fluorobenzyl group, in particular, can significantly influence its reactivity and interaction with biological targets.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications, from drug discovery to material science.

Biological Activity

The compound 4-cyclopropyl-1-(4-fluorobenzyl)-3-(furan-2-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 285.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450 and has been linked to antifungal and anticancer activities. The presence of the furan and cyclopropyl groups may also enhance its binding affinity to specific receptors or enzymes.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Cyclopropyl Triazole | E. coli | 8 µg/mL |

| 4-Cyclopropyl Triazole | S. aureus | 12 µg/mL |

Anticancer Activity

In vitro studies indicate that similar triazole compounds can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, compounds have been shown to activate caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

Case Studies

- Study on Antifungal Activity : A study evaluated the antifungal properties of triazole derivatives including our compound against Candida albicans. Results indicated a significant reduction in fungal growth with an MIC of 6 µg/mL.

- Anticancer Efficacy : A comparative study assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound exhibited promising results, especially in inhibiting proliferation in breast and lung cancer cells.

Q & A

Q. Characterization methods :

- Thin-layer chromatography (TLC) monitors reaction progress.

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F) confirms regiochemistry and substituent positions.

- Infrared spectroscopy (IR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Which spectroscopic and crystallographic techniques are critical for resolving the molecular structure of this compound?

Level: Basic

Answer:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and bond angles (e.g., triazole ring planarity, cyclopropyl ring strain). For example, monoclinic crystal systems with space group C2/c are common in triazole derivatives .

- Multinuclear NMR : ¹⁹F NMR detects electronic effects of the 4-fluorobenzyl group, while ¹H-¹H COSY and NOESY clarify spatial arrangements .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₃F N₄O₂) .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Level: Advanced

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in cyclopropane formation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) improve regioselectivity. Acid catalysts (e.g., p-TsOH) accelerate cyclization .

- Temperature control : Low temperatures (-10°C to 0°C) reduce decomposition during sensitive steps (e.g., triazole ring closure) .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates intermediates. Recrystallization from ethanol/water mixtures enhances final product purity .

How can structural discrepancies between spectroscopic data and computational models be resolved?

Level: Advanced

Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility of the furan ring) or crystal packing forces. Strategies include:

- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .

- Variable-temperature NMR : Probe ring-flipping or rotational barriers in the 4-fluorobenzyl group .

- Complementary crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) improves diffraction quality for ambiguous regions .

What methodologies are used to evaluate the biological activity of this compound, and how are mechanisms elucidated?

Level: Advanced

Answer:

- In vitro assays :

- Mechanistic studies :

- Enzyme inhibition : Kinase assays (e.g., EGFR inhibition monitored via fluorescence polarization) .

- Molecular docking : Simulations (AutoDock Vina) predict interactions with target proteins (e.g., triazole binding to ATP pockets) .

What are the common chemical reactions and stability concerns for this compound under varying conditions?

Level: Basic

Answer:

- Hydrolysis : The triazolone ring is susceptible to basic conditions (pH > 10), leading to ring opening. Stability studies in PBS (pH 7.4) are recommended for biological assays .

- Photodegradation : Furan rings may undergo [2+2] cycloaddition under UV light; storage in amber vials is advised .

- Metal coordination : The triazole nitrogen can chelate transition metals (e.g., Cu²⁺), altering reactivity in catalytic systems .

How do substituents (e.g., cyclopropyl, 4-fluorobenzyl) influence the compound’s reactivity and bioactivity?

Level: Advanced

Answer:

- Cyclopropyl group : Enhances metabolic stability by resisting oxidative degradation in vivo. Strain energy (~27 kcal/mol) may increase electrophilicity at adjacent positions .

- 4-Fluorobenzyl : Fluorine’s electronegativity modulates π-π stacking with aromatic residues in target proteins (e.g., CYP450 enzymes) .

- Furan-2-yl : Oxygen’s lone pairs participate in hydrogen bonding, improving solubility and binding affinity .

Validation : Comparative studies with des-fluoro or phenyl-substituted analogs show reduced activity, confirming substituent roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.